molecular formula C11H15ClN2O B2566260 (1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2277041-22-0

(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2566260
CAS No.: 2277041-22-0
M. Wt: 226.7
InChI Key: LDURCNLZIWEBPS-NXEZZACHSA-N
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Description

(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine is a chiral compound that features a cyclohexane ring substituted with an amine group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the amine group.

    Introduction of the chloropyridine moiety: This step involves the nucleophilic substitution of a suitable chloropyridine derivative onto the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The chloropyridine moiety can be reduced under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine is unique due to its chiral nature and the presence of both an amine group and a chloropyridine moiety. This combination of features allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-(5-chloropyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h5-7,9-10H,1-4,13H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDURCNLZIWEBPS-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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